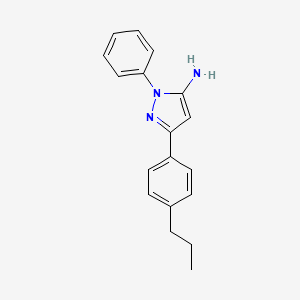

1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

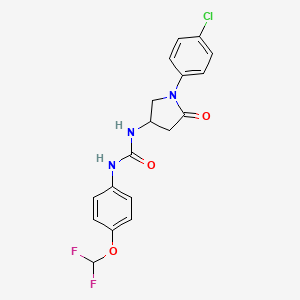

The compound “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.

Molecular Structure Analysis

The molecular structure of “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl group and an amine group. The position of these groups would be determined by the numbering in the name of the compound .Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The specific reactions that “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of the amine group could make it a base, and it might be soluble in organic solvents due to the presence of the phenyl groups .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Bmpp-Dh has attracted attention due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors or enzymes. It could serve as a scaffold for designing novel drugs targeting various diseases, including cancer, inflammation, or neurological disorders .

Organic Synthesis and Catalysis

The compound’s unique structure makes it an interesting building block for organic synthesis. Chemists can modify Bmpp-Dh to create more complex molecules. Additionally, it may act as a ligand in transition metal-catalyzed reactions, enabling efficient transformations .

Materials Science

Bmpp-Dh’s aromatic nature and functional groups make it suitable for materials applications. Researchers investigate its use in polymer chemistry, where it could enhance material properties or serve as a monomer for resins (e.g., polycarbonates or epoxy resins) .

Coordination Chemistry

Metal complexes of Bmpp-Dh could exhibit interesting coordination behavior. Scientists study their stability, reactivity, and potential applications in catalysis, sensing, or luminescence .

Biological Studies

Bmpp-Dh might interact with biological macromolecules (e.g., proteins or nucleic acids). Researchers explore its binding affinity, cellular uptake, and potential therapeutic effects. It could be a valuable tool in understanding biological processes .

Crystal Engineering and Supramolecular Chemistry

Given its crystallographic properties, Bmpp-Dh contributes to the field of crystal engineering. Scientists investigate its crystal structures, packing arrangements, and intermolecular interactions. Such knowledge aids in designing new materials with desired properties .

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-5-(4-propylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUVXMXIFHDBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)

![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)